molecular formula C7H10Cl2N2 B13429277 (R)-1-(5-Chloropyridin-2-YL)ethanamine hcl

(R)-1-(5-Chloropyridin-2-YL)ethanamine hcl

Cat. No.: B13429277
M. Wt: 193.07 g/mol
InChI Key: DPXIFWYDDZFXJN-NUBCRITNSA-N
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Description

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom attached to the pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the chlorination of pyridine followed by the introduction of the ethanamine group. One common method involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

For industrial-scale production, the synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1R)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

DPXIFWYDDZFXJN-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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